molecular formula C14H15N3O B4552355 N-8-quinolinyl-1-pyrrolidinecarboxamide

N-8-quinolinyl-1-pyrrolidinecarboxamide

Cat. No.: B4552355
M. Wt: 241.29 g/mol
InChI Key: DBSPWWMDZUPDNU-UHFFFAOYSA-N
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Description

N-8-Quinolinyl-1-pyrrolidinecarboxamide is a heterocyclic organic compound characterized by a pyrrolidine ring linked to a quinoline moiety via a carboxamide group. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-quinolin-8-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-9-1-2-10-17)16-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPWWMDZUPDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-8-quinolinyl-1-pyrrolidinecarboxamide, highlighting differences in substituents, biological activity, and research findings:

Compound Name Molecular Formula Key Structural Differences Biological Activity/Findings
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide C₂₂H₂₃N₃O₃S Quinoline-8-sulfonyl group replaces carboxamide linkage; stereospecific pyrrolidine substitution Inhibits respiratory syncytial virus (RSV) with IC₅₀ = 0.87 μM; validated via in vitro assays
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O Chlorophenyl replaces quinoline; lacks heteroaromatic system Exhibits crystalline stability via N–H⋯O hydrogen bonding; no direct bioactivity reported
N-(5-Chloro-2-Methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide C₂₀H₂₀ClN₃O₃ Quinoxalinyloxy substituent at pyrrolidine C3; chloro-methoxyphenyl group Demonstrated enzyme inhibition in preliminary assays; potential for kinase targeting
4-{[5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide C₁₉H₂₆N₆O₃ Piperidine ring replaces pyrrolidine; pyrimidine-pyrazole hybrid substituent Structural analogs show affinity for biological targets via π-π interactions

Key Structural and Functional Insights

Impact of Aromatic Substituents

  • Quinoline vs. Quinoxaline: The quinoline moiety in this compound provides a rigid planar structure for target binding, whereas quinoxaline derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding kinetics .
  • Halogenation Effects: Chlorophenyl substituents (e.g., ) enhance lipophilicity and crystallinity but may reduce solubility compared to heteroaromatic systems like quinoline .

Role of Carboxamide Linkage

  • The carboxamide group in this compound facilitates hydrogen bonding with biological targets, a feature shared with its sulfonyl analog in .

Pyrrolidine vs. Piperidine Rings

  • Pyrrolidine’s five-membered ring induces conformational strain, enhancing molecular flexibility for target engagement. In contrast, piperidine derivatives () adopt chair conformations, which may limit binding in sterically constrained environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-8-quinolinyl-1-pyrrolidinecarboxamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via N-alkylation or coupling reactions. For example, a modified protocol from involves refluxing a quinoline derivative (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) with pyrrolidinecarboxamide in the presence of a base (e.g., KOtBu) in THF/DMF. Post-synthesis, purity is validated using column chromatography (hexane/ethyl acetate gradient) and confirmed via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and use inert atmospheres to prevent oxidation.

Q. How can the structural conformation of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral interactions. demonstrates that SC-XRD (R factor ≤ 0.05) confirms planarity in quinoline rings and identifies intramolecular hydrogen bonds (C–H⋯N/O) . Complementary techniques include FT-IR (amide C=O stretch ~1650 cm⁻¹) and computational modeling (DFT for electron density maps) .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodology : Dichloromethane/hexane mixtures (evaporation method) yield high-quality crystals for SC-XRD, as shown in . For polar derivatives, ethanol/water mixtures (1:3) are effective. Monitor solubility via phase diagrams and adjust ratios empirically .

Advanced Research Questions

Q. How do substituent variations on the quinoline ring impact biological activity?

  • Methodology : Systematic SAR studies are required. For example, synthesizes analogs with halogen (e.g., 6-bromo) or sulfonamide groups and evaluates bioactivity via enzymatic assays (e.g., IC50 measurements). Compare steric/electronic effects using Hammett constants and molecular docking (e.g., AutoDock Vina) to correlate substituent position with target binding .
  • Data Contradictions : Discrepancies in activity may arise from crystallographic vs. solution-state conformations. Validate using solution NMR (NOESY for spatial proximity) and SC-XRD .

Q. How can conflicting data on intramolecular hydrogen bonding be resolved?

  • Case Study : reports C–H⋯O interactions stabilizing the quinoline-pyrrolidinecarboxamide scaffold, while highlights π–π stacking as dominant. To resolve:

Perform variable-temperature NMR to assess dynamic bonding.

Use SC-XRD at multiple temperatures (100–296 K) to track bond length changes.

Apply QTAIM (Quantum Theory of Atoms in Molecules) to electron density maps for bond critical point analysis .

Q. What strategies mitigate low yields in N-alkylation reactions for this compound?

  • Troubleshooting :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hours conventional) while maintaining yields >80% (see for analogous protocols).
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust protecting groups (e.g., Boc vs. Cbz) .

Q. How can computational methods predict pharmacokinetic properties?

  • Workflow :

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2.5), BBB permeability, and CYP450 inhibition.

MD Simulations : Run 100 ns trajectories in GROMACS to assess membrane penetration (POPC bilayers).

Metabolite Prediction : Combine MetaSite with experimental microsomal stability data (e.g., rat liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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